molecular formula C16H13N5OS2 B2416763 N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034446-30-3

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2416763
CAS No.: 2034446-30-3
M. Wt: 355.43
InChI Key: AQHWKFBRPZSCNY-UHFFFAOYSA-N
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Description

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with thiophene and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes nucleophilic substitution with an amine derivative to introduce the amino group.

    Oxadiazole Ring Formation:

    Thiophene Substitution: Thiophene groups are introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis platforms, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.

    Electronic Properties: In organic electronics, it functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Similar structure but with different thiophene substitution.

    N-(2-(furan-2-yl)ethyl)-5-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Contains furan rings instead of thiophene.

    N-(2-(pyridin-2-yl)ethyl)-5-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Pyridine rings replace thiophene.

Uniqueness

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to its specific combination of thiophene and oxadiazole rings, which confer distinct electronic properties and potential biological activities not found in its analogs.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-2-12(24-6-1)3-5-18-15-13(8-17-10-19-15)16-20-14(21-22-16)11-4-7-23-9-11/h1-2,4,6-10H,3,5H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHWKFBRPZSCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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